

Technical Comparison Guide: Antimicrobial Activity of LEAP-2 Precursor vs. Partial Fragments

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Compound of Interest

Compound Name: *LEAP-2-RA1 peptide precursor, partial*

Cat. No.: *B1576199*

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Executive Summary

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) represents a unique class of cationic host defense peptides.[1][2] Unlike the cathelicidin or defensin families, LEAP-2 exhibits a dual functionality: it serves as an innate immune effector and a metabolic regulator (ghrelin receptor antagonist).[3]

For drug development professionals, the critical distinction lies in the structure-activity relationship (SAR) between the full-length precursor, the mature peptide, and its proteolytic fragments. Experimental evidence demonstrates that the N-terminal region of the mature peptide is the obligate determinant for antimicrobial efficacy. While the precursor acts as a storage form, and C-terminal fragments provide stability via disulfide bridging, the removal of the N-terminal segment (residues 1–6 of the mature form) completely abolishes bactericidal activity.

This guide objectively compares these forms, supported by MIC data and mechanistic workflows.

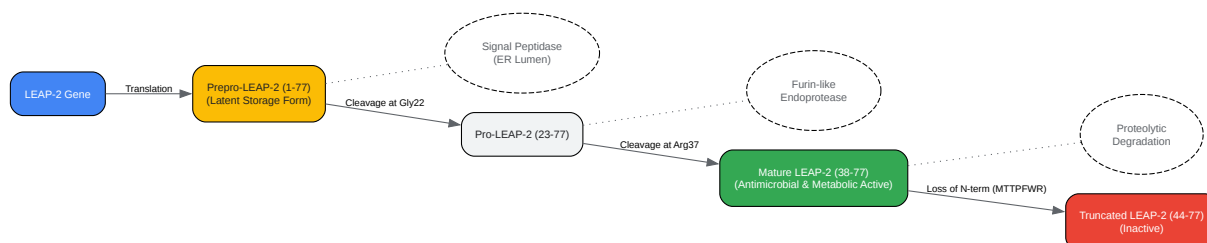
Structural Hierarchy & Processing

To understand the activity profile, one must first map the proteolytic processing of the LEAP-2 gene product.

The LEAP-2 Forms[1][2][4][5][6][7][8]

- Precursor (Prepro-LEAP-2): A 77-amino acid polypeptide.[3][4][5] It contains a signal peptide (1–22), a pro-domain (23–37), and the mature peptide sequence (38–77).[6]
- Mature LEAP-2 (38–77): The biologically active, 40-residue cationic peptide.[1] It features two disulfide bonds (Cys54–Cys65 and Cys60–Cys70 relative to the precursor) and a highly cationic N-terminus.
- Inactive Fragment (44–77): A naturally occurring degradation product lacking the first 6 residues of the mature sequence.
- Linear Variants: Synthetic analogs where Cysteine residues are replaced or reduced, preventing disulfide bond formation.

Diagram: LEAP-2 Proteolytic Processing & Activity



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Caption: Figure 1. The processing pathway of LEAP-2. The transition from Precursor to Mature yields activity, while further truncation to the 44-77 fragment results in loss of function.

Comparative Efficacy: Precursor vs. Fragments

The antimicrobial potential of LEAP-2 is strictly sequence-dependent. The following analysis synthesizes data from broth microdilution assays against standard reference strains.

Antimicrobial Activity Profile (MIC Data)

The table below summarizes Minimal Inhibitory Concentration (MIC) values. Note the stark contrast between the Mature form and the Truncated (44-77) form.

Peptide Variant	Sequence Characteristics	S. cerevisiae MIC (µM)	B. megaterium MIC (µM)	E. coli MIC (µM)	Activity Status
Mature LEAP-2 (38-77)	Full 40-AA active core; 2 Disulfide bonds.[3]	5.0 - 10.0	200	>200 (Low)	Active (Selective)
Linear LEAP-2 (38-77)	Reduced Cysteines; Flexible conformation.	2.5 - 5.0	12.5	50 - 100	Highly Active
Truncated (44-77)	Lacks N-terminal residues (MTTPFWR).	>200 (No Effect)	>200	>200	Inactive
Precursor (1-77)	Contains inhibitory pro-domain.	Not Tested	Not Tested	Not Tested*	Latent

*Note: The full precursor is rarely tested in vitro due to rapid processing in biological systems, but the pro-domain is generally considered to mask the cationic charge required for membrane interaction.

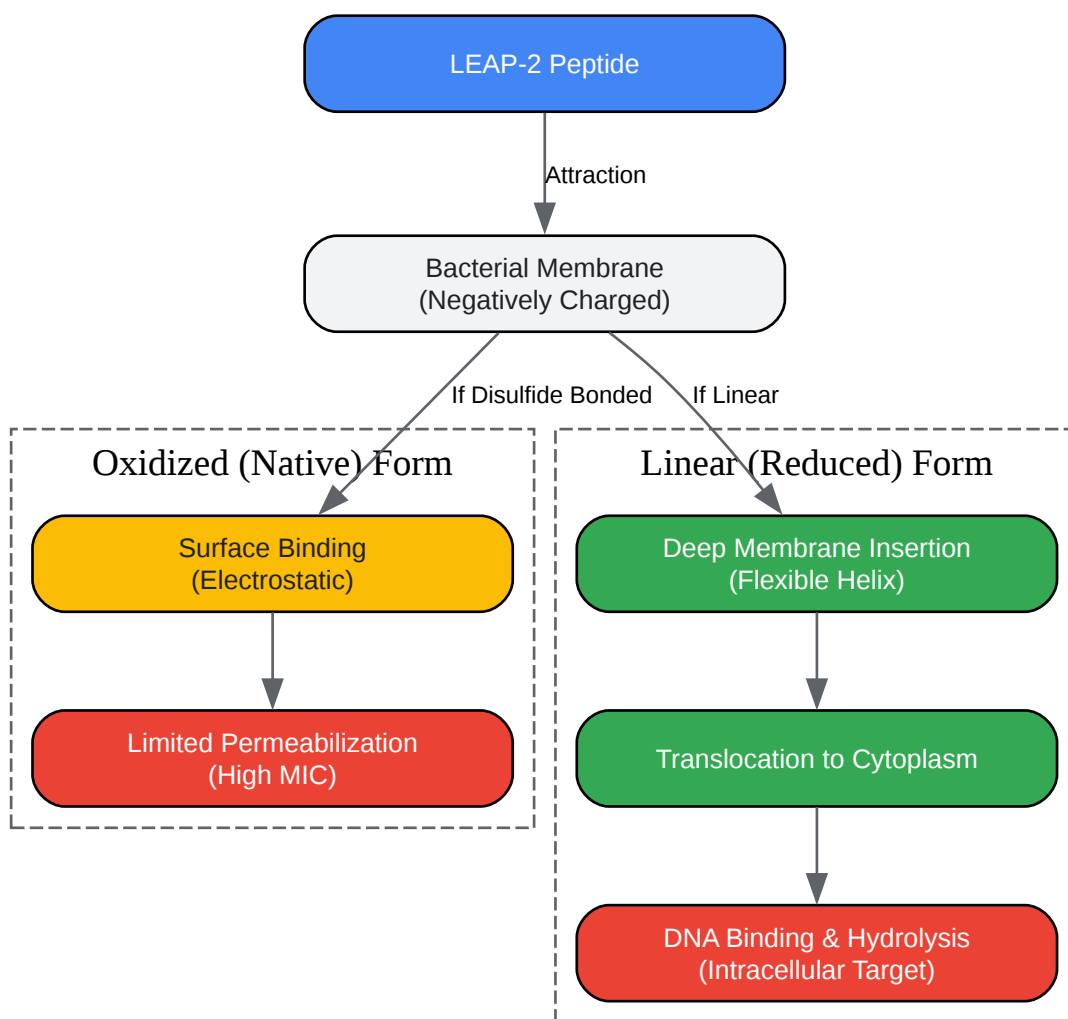
Key Technical Insights

- The N-Terminal "Warhead": The residues 38–44 (MTTPFWR) in the precursor (or 1–7 in the mature peptide) are essential. Deletion of this segment (as seen in the 44-77 fragment) renders the peptide inert against yeast and Gram-positive bacteria. This region is highly cationic and hydrophobic, driving the initial electrostatic attraction to the bacterial membrane.
- The Disulfide Paradox:
 - Oxidized (Native): The native form with two disulfide bridges is less active in vitro than the linear form. The rigid structure limits its ability to insert into the bacterial membrane.
 - Linear (Reduced): Without disulfide constraints, the peptide adopts a more flexible alpha-helical conformation upon membrane contact, leading to significantly lower MICs (e.g., 12.5 μ M vs 200 μ M for *B. megaterium*).
 - Caveat: While the linear form is more potent in a test tube, the oxidized form is essential for stability in human plasma, resisting proteolysis.

Mechanism of Action: Membrane vs. DNA

LEAP-2 operates via a mechanism distinct from simple pore formers like magainin. The "Linear" vs "Oxidized" comparison highlights a shift in mechanism.

Diagram: Mechanism of Action



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Caption: Figure 2.[7] Mechanistic divergence. Linear LEAP-2 penetrates membranes to target DNA, whereas the rigid Native form is restricted to surface interactions.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol: Membrane Permeabilization Assay (SYTOX Green)

This assay differentiates between the pore-forming ability of the Linear vs. Oxidized forms.

Reagents:

- *B. megaterium* or *S. cerevisiae* (mid-logarithmic phase).
- SYTOX Green Nucleic Acid Stain (Invitrogen).
- Peptides: Mature LEAP-2 (Oxidized), Linear LEAP-2, Truncated LEAP-2 (44-77).

Workflow:

- Preparation: Wash bacteria 3x in PBS. Resuspend to OD600 = 0.2.
- Staining: Incubate cell suspension with 1 μ M SYTOX Green for 15 min in the dark.
- Baseline: Measure fluorescence (Ex 485 nm / Em 520 nm) to establish a stable baseline (0% permeabilization).
- Induction: Add peptide variants at 1x, 5x, and 10x MIC.
- Kinetics: Measure fluorescence every 2 minutes for 60 minutes.
- Validation:
 - Positive Control:[2] 10 μ M Melittin or 0.1% Triton X-100 (100% signal).
 - Negative Control: Buffer only.
 - Expected Result: Linear LEAP-2 should induce rapid fluorescence increase (< 10 min). Oxidized LEAP-2 will show slow or negligible increase. Truncated LEAP-2 will match the Negative Control.

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M26-A modified for cationic peptides.

- Inoculum: Dilute overnight culture to
CFU/mL in Mueller-Hinton Broth (low cation if possible, as salts inhibit LEAP-2).
- Plate Setup: Use polypropylene 96-well plates (prevents peptide adsorption).

- Dilution: Serial 2-fold dilution of peptides from 200 μM down to 0.4 μM .
- Incubation: 37°C for 18–24 hours.
- Readout: Visual turbidity or OD600.
- Causality Check: If MIC is $>200 \mu\text{M}$, perform a spot-plate assay to confirm if the effect is bacteriostatic or if the peptide is simply inactive (as with the 44-77 fragment).

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